molecular formula C8H8N2S B1430560 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole CAS No. 1803583-12-1

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole

Cat. No.: B1430560
CAS No.: 1803583-12-1
M. Wt: 164.23 g/mol
InChI Key: YLCDKQZISAADEP-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole is a heterocyclic compound that contains both a pyrrole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylthio-1,3-thiazole with a pyrrole derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(1H-pyrrol-3-yl)-1,3-oxazole
  • 2-methyl-4-(1H-pyrrol-3-yl)-1,3-imidazole
  • 2-methyl-4-(1H-pyrrol-3-yl)-1,3-pyrazole

Uniqueness

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole is unique due to the presence of both a pyrrole and a thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-6-10-8(5-11-6)7-2-3-9-4-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCDKQZISAADEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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